1H-Naphth[2,3-d]imidazol-2-amine
Description
1H-Naphth[2,3-d]imidazol-2-amine is a chemical compound with the molecular formula C11H9N3 . It has a molecular weight of 183.23 . It has been found to induce DNA damage and inhibit the growth of cancer cells. Furthermore, it has also been found to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Synthesis Analysis
The synthesis of 1H-Naphth[2,3-d]imidazol-2-amine and similar compounds has been reported in several studies . For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . The disc diffusion technique was used for the determination of antimicrobial activity against S. aureus using ciprofloxacin as a positive control .Molecular Structure Analysis
The molecular structure of 1H-Naphth[2,3-d]imidazol-2-amine consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It has an average mass of 168.195 Da and a monoisotopic mass of 168.068741 Da .Physical And Chemical Properties Analysis
1H-Naphth[2,3-d]imidazol-2-amine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Future Directions
The future directions for research on 1H-Naphth[2,3-d]imidazol-2-amine could include further investigation into its potential therapeutic uses, particularly in the treatment of cancer and oxidative stress-related diseases. Additionally, more research could be conducted to fully understand its chemical reactions and mechanism of action .
properties
IUPAC Name |
1H-benzo[f]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAMQIFKTSHCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145050 | |
Record name | 1H-Naphth(2,3-d)imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Naphth[2,3-d]imidazol-2-amine | |
CAS RN |
102408-31-1 | |
Record name | 1H-Naphth(2,3-d)imidazol-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Naphth(2,3-d)imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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